

6,7-Dichloro-1H-indazole molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6,7-Dichloro-1H-indazole

Cat. No.: B1430956

[Get Quote](#)

An In-Depth Technical Guide to **6,7-Dichloro-1H-indazole**: A Privileged Scaffold in Modern Drug Discovery

Abstract

6,7-Dichloro-1H-indazole is a halogen-substituted heterocyclic compound that has emerged as a crucial building block in medicinal chemistry. Its rigid bicyclic structure, combined with the specific electronic properties imparted by the dichloro substitution, makes it a valuable starting material for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of **6,7-dichloro-1H-indazole**, detailing its physicochemical properties, synthesis, chemical reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors for targeted cancer therapy. By synthesizing data from established literature and providing field-proven insights, this document serves as a critical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile scaffold in their work.

Physicochemical Properties and Molecular Characteristics

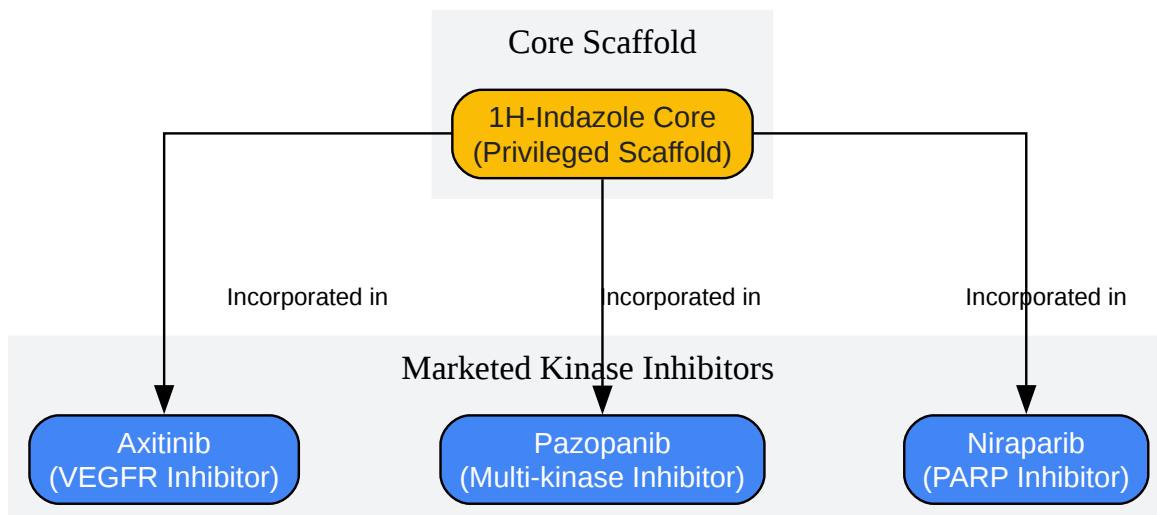

6,7-Dichloro-1H-indazole is a solid organic compound whose core structure consists of a pyrazole ring fused to a dichlorinated benzene ring. The "1H" designation indicates that the tautomeric form with the hydrogen atom on the N1 position of the pyrazole ring is the predominant and more thermodynamically stable isomer.^[1] The two chlorine atoms on the benzene ring significantly influence the molecule's electronic distribution, lipophilicity, and potential for forming halogen bonds with biological targets.

Table 1: Core Physicochemical Data for **6,7-Dichloro-1H-indazole**

Property	Value	Source
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂	[2][3]
Molecular Weight	187.02 g/mol	[3]
Monoisotopic Mass	185.97516 Da	[4]
Appearance	Solid (Typical)	N/A
Aqueous Solubility	0.077 g/L at 25°C	[2]
InChI Key	DKFRPUIOXSRKFF- UHFFFAOYSA-N	[4]
SMILES	C1=CC(=C(C2=C1C=NN2)Cl)Cl	[3][4]

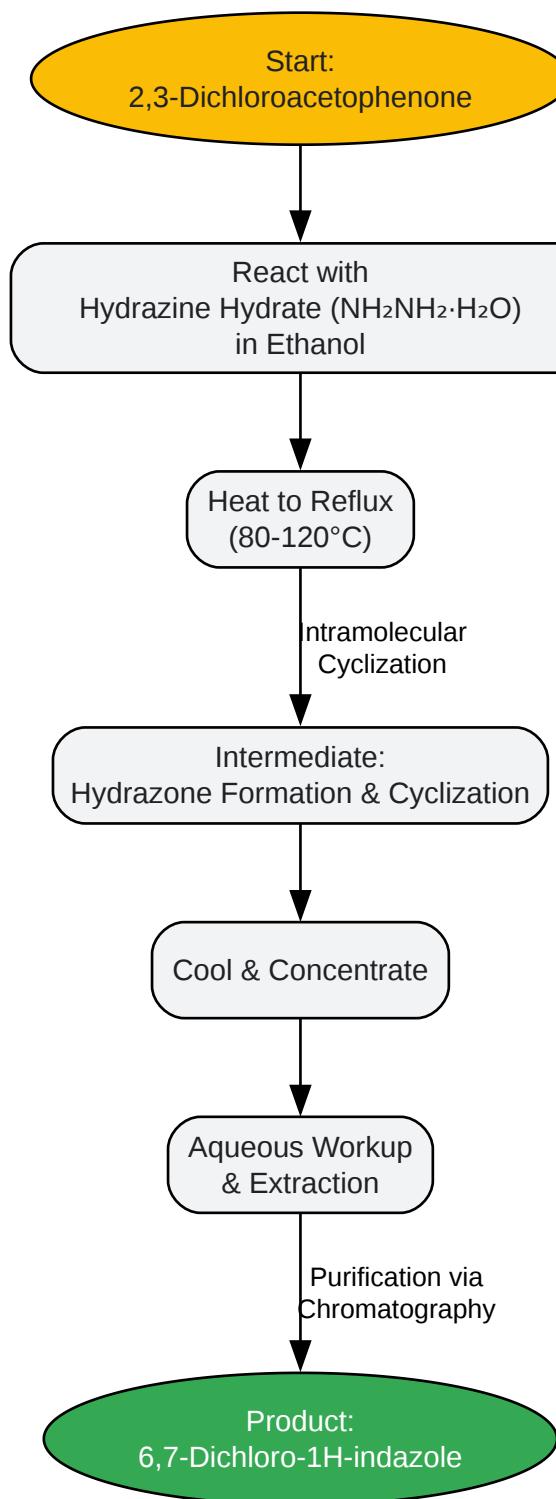
The Indazole Scaffold: A Pillar in Medicinal Chemistry

The indazole nucleus is recognized as a "privileged scaffold" in drug discovery.[5] This status is attributed to its ability to mimic the purine base of ATP and form key hydrogen bond interactions within the ATP-binding sites of numerous protein kinases.[5] This bioisosteric relationship has been successfully exploited to develop potent and selective kinase inhibitors. Several commercially successful anticancer drugs, including Axitinib, Pazopanib, and Niraparib, feature the indazole core, underscoring its therapeutic relevance.[1][6]

[Click to download full resolution via product page](#)

Caption: The 1H-Indazole core as a privileged scaffold in marketed drugs.

Synthesis of 1H-Indazoles


The synthesis of the indazole ring system can be achieved through various classical and modern organic chemistry reactions.^[7] A common and effective strategy involves the cyclization of ortho-substituted aryl carbonyl compounds with hydrazine or its derivatives.^{[8][9]} This approach allows for the construction of the core bicyclic system with control over substitution patterns.

Experimental Protocol: A General Synthesis of 1H-Indazoles

This protocol is a generalized method based on classical indazole synthesis, which can be adapted for **6,7-dichloro-1H-indazole** starting from a suitable 2,3-dichloroacetophenone precursor.

- Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the starting substituted o-haloacetophenone (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

- **Hydrazine Addition:** Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature. The excess hydrazine serves as both a reactant and a base.
- **Reflux:** Heat the reaction mixture to reflux (typically 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours. **Causality:** The elevated temperature is necessary to drive the initial condensation to form the hydrazone intermediate and the subsequent intramolecular nucleophilic aromatic substitution (SNAr) or cyclization, which has a significant activation energy barrier.
- **Workup:** After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- **Extraction:** Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine to remove excess hydrazine and inorganic salts.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product is then purified by silica gel column chromatography to yield the pure 1H-indazole derivative.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **6,7-dichloro-1H-indazole**.

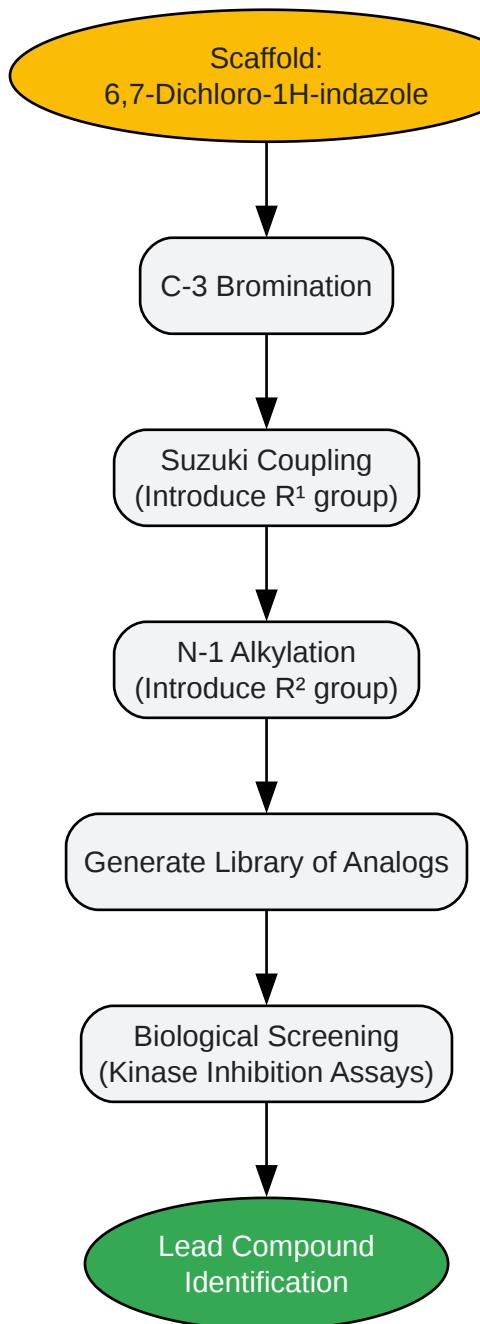
Chemical Reactivity and Strategic Functionalization

The true value of **6,7-dichloro-1H-indazole** as a building block lies in its potential for selective functionalization. The indazole ring system has several reactive sites, but the C-3 position is particularly important for diversification in drug discovery.[2]

- C-3 Position Functionalization: The C-3 position can be halogenated and subsequently used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2] This allows for the introduction of a wide variety of aryl or heteroaryl groups, enabling extensive Structure-Activity Relationship (SAR) studies.
- N-1 Position Functionalization: The N-1 position of the pyrazole ring can be readily alkylated or arylated. This modification is crucial for modulating the compound's physicochemical properties, such as solubility and metabolic stability, and for exploring additional binding interactions with the target protein.

Caption: Key sites of reactivity on the **6,7-dichloro-1H-indazole** scaffold.

Application in Kinase Inhibitor Development


The primary application of **6,7-dichloro-1H-indazole** is as a precursor for the synthesis of kinase inhibitors.[2] The workflow involves strategically modifying the scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties.

Protocol: Suzuki Coupling at the C-3 Position

This protocol describes a representative procedure for functionalizing a 3-bromo-**6,7-dichloro-1H-indazole** intermediate.

- Reagent Preparation: In a reaction vessel, combine 3-bromo-**6,7-dichloro-1H-indazole** (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base like sodium carbonate (2.0 eq).
- Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Causality: Degassing the solvent by bubbling with nitrogen or argon is critical to prevent the oxidation and deactivation of the $\text{Pd}(0)$ catalyst.
- Reaction: Heat the mixture to 80-100°C under a nitrogen atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

- **Workup and Purification:** Cool the reaction, dilute it with water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. Final purification is achieved via column chromatography or recrystallization to yield the C-3 functionalized product. **Trustworthiness:** This self-validating protocol relies on well-established, high-yielding Suzuki-Miyaura conditions, which are foundational in modern medicinal chemistry for constructing C-C bonds.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow starting from the indazole scaffold.

Analytical Characterization

The structural integrity of **6,7-dichloro-1H-indazole** and its derivatives is confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR will show characteristic aromatic proton signals, with their chemical shifts and coupling patterns influenced by the chlorine substituents. The N-H proton often appears as a broad singlet. ^{13}C NMR will confirm the number of unique carbon environments.[8]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms.
- Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching (around 3100-3300 cm^{-1}) and C=C/C=N aromatic ring stretches (around 1500-1600 cm^{-1}).

Safety and Handling

As with any halogenated heterocyclic compound, **6,7-dichloro-1H-indazole** should be handled with appropriate care in a controlled laboratory setting.

- GHS Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Handling Recommendations: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

Conclusion and Future Outlook

6,7-Dichloro-1H-indazole is more than just a chemical intermediate; it is a strategically designed building block that provides a robust entry point into the synthesis of high-value pharmaceutical compounds. Its utility, particularly in the rational design of kinase inhibitors, is well-documented and continues to be an area of active research.[2][6] Future work will likely

focus on developing novel, more efficient synthetic routes and exploring the functionalization of other positions on the indazole ring to access new chemical space and develop next-generation therapeutics with improved efficacy and selectivity profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,7-Dichloro-1H-indazole | 72521-01-8 | Benchchem [benchchem.com]
- 3. 6,7-Dichloro-1H-indazole | 72521-01-8 | XCA52101 [biosynth.com]
- 4. PubChemLite - 6,7-dichloro-1h-indazole (C7H4Cl2N2) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [6,7-Dichloro-1H-indazole molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1430956#6-7-dichloro-1h-indazole-molecular-weight\]](https://www.benchchem.com/product/b1430956#6-7-dichloro-1h-indazole-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com